2-Amino-1-(4-(benzyloxy)phenyl)ethanol
Overview
Description
2-Amino-1-(4-(benzyloxy)phenyl)ethanol, also known as 2-Amino-1-benzyloxyethanol, is a small organic molecule with a wide range of applications in the fields of organic chemistry and biomedical research. It is a chiral compound that has been used as a starting material in the synthesis of a variety of biologically active compounds, including drugs, hormones, and other therapeutic agents. The compound has also been used in the synthesis of other organic molecules. In
Scientific Research Applications
Proteomics Research
2-Amino-1-(4’-benzyloxyphenyl)ethanol: is utilized in proteomics research as an intermediate for synthesizing peptides and proteins. Its benzyloxy group offers protection for phenolic hydroxyl groups during peptide synthesis, which can be removed under mild conditions without affecting the peptide chain .
Tyrosinase Inhibition
This compound has been used in the synthesis of novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. These inhibitors are significant in the study of melanogenesis, the process of melanin production, which is crucial for developing treatments for skin pigmentation disorders .
Organic Synthesis
In organic synthesis, 2-Amino-1-(4’-benzyloxyphenyl)ethanol serves as a building block for creating Schiff bases. These bases are essential intermediates in synthesizing various organic compounds, including dyes, pigments, and pharmaceuticals .
Medicinal Chemistry
The compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its incorporation into larger structures is crucial for developing new drugs with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, 2-Amino-1-(4’-benzyloxyphenyl)ethanol is used as a standard or reference compound. It helps in the calibration of instruments and validation of analytical methods that measure the concentration of similar compounds in various samples .
Chemical Engineering
From a chemical engineering perspective, this compound is involved in process development and optimization. It’s used in the design of synthesis pathways and the scaling up of chemical processes for industrial production .
properties
IUPAC Name |
2-amino-1-(4-phenylmethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUUVUNKGUDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329810 | |
Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(benzyloxy)phenyl)ethanol | |
CAS RN |
56443-72-2 | |
Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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